Bis(heptanoic acid)

Description

Contextualization within Dicarboxylic Acid Chemistry

Dicarboxylic acids are organic compounds characterized by the presence of two carboxyl functional groups (-COOH). They conform to the general formula HOOC-R-COOH, where 'R' is an alkane, alkene, or alkyne-based chain. These compounds are integral to both natural metabolic processes and industrial chemical synthesis. gerli.com A fundamental series of linear, saturated dicarboxylic acids, represented as HOOC-(CH₂)n-COOH, includes well-known compounds that are vital as chemical building blocks. msu.edu

| Common Name | IUPAC Name | Formula (n value) |

| Oxalic Acid | Ethanedioic acid | HOOC-COOH (n=0) |

| Malonic Acid | Propanedioic acid | HOOC-CH₂-COOH (n=1) |

| Succinic Acid | Butanedioic acid | HOOC-(CH₂)₂-COOH (n=2) |

| Glutaric Acid | Pentanedioic acid | HOOC-(CH₂)₃-COOH (n=3) |

| Adipic Acid | Hexanedioic acid | HOOC-(CH₂)₄-COOH (n=4) |

| Pimelic Acid | Heptanedioic acid | HOOC-(CH₂)₅-COOH (n=5) |

Table 1: Common α,ω-Dicarboxylic Acids. Data sourced from msu.edu.

Pimelic acid, or heptanedioic acid, is the straight-chain seven-carbon dicarboxylic acid. cymitquimica.com It is sometimes confused with the concept of "bis(heptanoic acid)" due to its seven-carbon backbone. However, pimelic acid is a single C7 chain with a carboxyl group at each end, whereas a true "bis(heptanoic acid)" structure implies two distinct C7 acid units linked together, resulting in a molecule with at least 14 carbon atoms. The reactivity of the two carboxyl groups allows dicarboxylic acids to act as bifunctional monomers in polymerization reactions, a key feature that distinguishes them from their monocarboxylic counterparts. wikipedia.org

Structural Classes and Nomenclature Considerations for Bis-Heptanoic Acid Derivatives

The nomenclature prefix "bis-" is employed when denoting two identical, substituted, or complex functional groups. acdlabs.com For simpler repeating units, the prefix "di-" is used. Thus, the term "bis(heptanoic acid)" implies that the heptanoic acid units are part of a more complex system. Several structural classes can be considered under this description.

| Structural Class | General Description | Example Linkage |

| Diesters | Two heptanoic acid molecules are esterified with a diol (a molecule with two hydroxyl groups). | R-OOC-(CH₂)₅-CH₃, where R is a divalent organic group. |

| Diamides | Two heptanoic acid molecules form amide bonds with a diamine (a molecule with two amine groups). | R-NHCO-(CH₂)₅-CH₃, where R is a divalent organic group. |

| Anhydrides | Formed by the condensation of two heptanoic acid molecules, resulting in a C₇H₁₃CO-O-COC₇H₁₃ structure. | Heptanoic anhydride (B1165640). |

| Organometallic Complexes | Two heptanoate (B1214049) anions act as ligands, coordinating to a central metal atom. | [M(OOC(CH₂)₅CH₃)₂], where M is a metal cation. |

Table 2: Potential Structural Classes of "Bis(heptanoic acid)" Derivatives.

Heptanoic Anhydride: The simplest true "bis(heptanoic acid)" derivative is heptanoic anhydride. It is formed from the removal of one molecule of water from two molecules of heptanoic acid. This compound contains two heptanoyl groups linked by an oxygen atom and is a useful acylating agent in organic synthesis.

Complex Organic Structures: In more complex molecules, two heptanoic acid groups can be attached to a larger central scaffold. For instance, research in peptide and dendrimer chemistry shows examples like (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, where two complex amino groups are attached to a hexanoic acid backbone. medchemexpress.com By analogy, a "bis(heptanoic acid)" could refer to a molecule where a central structure is substituted with two separate heptanoic acid chains.

Organometallic Derivatives: In organometallic chemistry, compounds are often named based on their ligands. A compound like "Dibutyltin Bis(2-ethylhexanoate)" features two carboxylate ligands attached to a dibutyltin (B87310) center. americanelements.com A hypothetical "bis(heptanoate)" metal complex would involve two heptanoate ions (C₆H₁₃COO⁻) bonded to a metal center, serving as counter-ions or ligands.

Significance and Role in Organic Synthesis and Materials Science

The significance of molecules containing a "bis(heptanoic acid)" motif lies in their bifunctionality, which is crucial for building larger and more complex molecular architectures.

Role in Organic Synthesis: The dual carboxyl groups can undergo a range of chemical transformations, either simultaneously or sequentially. These reactions include:

Esterification: Heptanoic acid is used to synthesize esters for fragrances and artificial flavors. chemicalbook.comchemicalbook.com Bifunctional "bis(heptanoic acid)" structures can be esterified at both ends to create plasticizers or specialty lubricants.

Amidation: Reaction with amines to form amides is a fundamental process in the synthesis of polyamides and various pharmaceuticals. cymitquimica.com

Reduction: The carboxylic acid groups can be reduced to form diols (dialcohols), which are themselves valuable synthetic intermediates.

Pimelic acid, a related dicarboxylic acid, serves as a precursor in the synthesis of polyamides and some pharmaceuticals. cymitquimica.comchemdad.com Similarly, true "bis(heptanoic acid)" structures would be valuable building blocks for creating molecules with specific spacing and functionality, useful in areas like drug delivery or host-guest chemistry.

Role in Materials Science: The most prominent application of dicarboxylic acids in materials science is as monomers for the production of condensation polymers. chemdad.com

Polyamides and Polyesters: Like adipic acid, which is a key component of nylon, dicarboxylic acids react with diamines to form polyamides or with diols to form polyesters. gerli.comsolubilityofthings.com Molecules of the "bis(heptanoic acid)" class, possessing two terminal carboxyl groups, are ideally suited for this purpose, leading to polymers with long, flexible hydrocarbon chains that can impart specific properties like hydrophobicity and elasticity.

Biodegradable Plastics: There is growing interest in using dicarboxylic acids derived from natural sources, such as castor oil, to create biodegradable polymers, offering more environmentally friendly materials. solubilityofthings.com

Coatings and Lubricants: Esters derived from dicarboxylic acids are used as plasticizers for resins, coatings, and as synthetic lubricants for automotive and aviation applications. gerli.comchemicalbook.comchemdad.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O2/c2*1-2-3-4-5-6-7(8)9/h2*2-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRBNGCMXSGALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

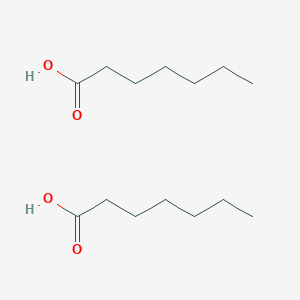

CCCCCCC(=O)O.CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Heptanoic Acid and Analogous Dicarboxylic Systems

Direct Chemical Synthesis Approaches

Direct synthesis aims to produce dicarboxylic acids in a single or few steps, often prioritizing atom economy and efficiency. acs.org These approaches are critical for accessing long-chain linear dicarboxylic acids, which have historically been challenging to produce directly compared to their shorter-chain counterparts. morressier.com

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are a powerful tool for synthesizing carboxylic acids. uni-konstanz.de Specifically, the hydroxycarbonylation of olefins using water as a nucleophile can directly form carboxylic acids. acs.orguni-konstanz.de This method becomes particularly potent when combined with isomerization, allowing for the functionalization of internal double bonds found in common feedstocks like unsaturated fatty acids. acs.org

A direct, single-step method to produce long-chain α,ω-dicarboxylic acids involves the isomerizing hydroxycarbonylation of unsaturated fatty acids. acs.orguni-konstanz.de This process utilizes fatty acids from renewable sources like plant oils, which contain a carboxylic acid group and an internal double bond along their hydrocarbon backbone. acs.orgcolab.ws The reaction combines isomerization, which migrates the internal double bond to the terminal position of the alkyl chain, with a selective terminal carbonylation step. acs.orguni-konstanz.de Water acts as the nucleophile in this transformation, converting the terminal olefin intermediate into a second carboxylic acid group, thus yielding a linear α,ω-dicarboxylic acid. acs.org

For example, technical grade oleic acid can be successfully converted to 1,19-nonadecanedioic acid using this method. acs.org The process achieves high selectivities, often exceeding 90%, for the desired linear dicarboxylic acid product. morressier.comuni-konstanz.de This high selectivity toward the linear product is a significant advantage over other carbonylation reactions like hydroformylation. acs.org Key challenges that must be overcome include the immiscibility of the fatty acid substrates and the aqueous nucleophile, requiring a carefully selected solvent system to create a homogeneous reaction mixture. acs.orguni-konstanz.de

| Temperature (°C) | Pressure (bar CO) | Time (h) | Turnover Number (TON) | Selectivity (Linear Diacid, %) |

| 90 | 20 | 18 | 7 | ~92 |

| 110 | 20 | 18 | 32 | ~92 |

| 125 | 20 | 18 | 59 | ~92 |

| 135 | 20 | 18 | 40 | - |

| 150 | 20 | 18 | 21 | - |

Table 1: Effect of reaction temperature on the isomerizing hydroxycarbonylation of oleic acid. The data shows that increasing the temperature from 90°C to 125°C improves the turnover number (TON), while temperatures above this optimum lead to a decrease in activity. uni-konstanz.de

The success of isomerizing hydroxycarbonylation hinges on the catalytic system. Palladium (Pd) complexes featuring sterically demanding diphosphine ligands, such as α,α′-bis(di-tert-butylphosphino)-o-xylene (dtbpx), have demonstrated exceptional activity and selectivity. uni-konstanz.deresearchgate.net A critical aspect of this process is the specific activation pathway of the Pd(II) precursor under aqueous conditions. acs.orgmorressier.com This pathway involves a reductive elimination step to form a Pd(0) species, followed by the oxidative addition of a diprotonated diphosphine ligand, which generates the catalytically active Pd-hydride species. morressier.comuni-konstanz.de

An alternative strategy for producing novel dicarboxylic acids involves the aza-Michael addition. This reaction is particularly useful for synthesizing bis(pyrrolidone)-based dicarboxylic acids (BPDA) from renewable resources like itaconic acid. mdpi.comnih.gov The synthesis involves reacting two equivalents of itaconic acid with a diamine. acs.orgacs.org The α,β-unsaturation in the itaconic acid molecules undergoes an aza-Michael addition with the amine groups, leading to the formation of a dicarboxylic acid monomer containing two pyrrolidone rings. mdpi.comacs.org These BPDA monomers can then be used in the synthesis of various polymers, including polyesters and polyamides. mdpi.com

The synthesis of bis(pyrrolidone)-based dicarboxylic acids is performed as a bulk reaction, often using only a catalytic amount of water at elevated temperatures (e.g., 180°C). nih.govacs.orgacs.org A critical factor influencing the outcome of the reaction is the length of the alkyl chain (the "spacer") of the diamine used. nih.gov

Research has shown that the yield of the resulting dicarboxylic acid monomer is highly dependent on the diamine spacer length. nih.gov Specifically, diamines with an even number of methylene (B1212753) units in their spacer have been found to produce the desired monomers in high yields, while those with an odd number of carbons result in significantly lower yields. nih.gov The resulting monomers can be isolated in high purity through recrystallization. nih.gov

| Diamine | Spacer Length (CH₂) | Monomer Yield (%) |

| 1,2-Ethanediamine | 2 | 85 |

| 1,3-Propanediamine | 3 | <5 |

| 1,4-Butanediamine | 4 | 75 |

| 1,5-Pentanediame | 5 | <5 |

| 1,6-Hexanediamine | 6 | 80 |

| 1,8-Octanediamine | 8 | 89 |

Table 2: Influence of the diamine spacer length on the yield of bis(pyrrolidone) based dicarboxylic acid monomers synthesized via aza-Michael addition with itaconic acid. nih.govacs.org

Biscarboxylic acid functionalities can be incorporated into polymers to create materials with specific properties, such as the ability to chelate metal ions. researchgate.netrsc.org A successful approach involves the synthesis of polyacrylates with repeating units that contain a bis-carboxylic acid group. researchgate.netrsc.org

This is achieved by first designing and synthesizing a novel monomer that mimics the structure of ethylenediaminetetraacetic acid (EDTA). researchgate.netrsc.org This monomer, which bears two carboxylic acid groups bridged by a tertiary amine, can be prepared in a straightforward two-step process. researchgate.net Subsequently, this functional monomer is polymerized using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netrsc.org The RAFT method allows for a controlled polymerization, leading to the synthesis of well-defined homopolymers and block copolymers with tailored compositions and narrow size distributions. researchgate.net

After polymerization, the carboxylic acid groups are deprotected. researchgate.netrsc.org The resulting polymers exhibit pKa values similar to EDTA and demonstrate an efficient ability to complex metal ions, such as Zr(IV), in aqueous solutions. researchgate.netrsc.org These functionalized polymers are being explored for applications in biomedicine, including diagnostics and radiotherapeutics. researchgate.netrsc.org

Methodologies for Bis(tetrazole-5-carboxylic acid) Synthesis

The synthesis of bis(tetrazole-5-carboxylic acid) compounds can be approached through the hydrolysis of corresponding ester precursors. lookchem.com However, the direct hydrolysis of certain esters, such as ethyl-1-aryl-1H-tetrazole-5-carboxylate, has been found to be challenging. lookchem.com An alternative and more successful route involves the hydrolysis of ethyloxo(1-aryl-1H-tetrazol-5-yl)acetate, which readily converts the ester to the desired carboxylic acid. lookchem.com

One synthetic pathway towards tetrazole carboxylic acids involves a dehydrohalogenation step. For example, ethyl-1-phenyl-1H-tetrazole-5-carboxylate can be prepared by reacting 1-phenyl-1H-tetrazole with ethyl chloroformate, a reaction that proceeds via the removal of HCl. lookchem.com However, the subsequent hydrolysis of this ester to the corresponding carboxylic acid proved to be difficult under both acidic and basic conditions. lookchem.com

A more effective method for obtaining the carboxylic acid is through the hydrolysis of a different ester precursor. lookchem.comorganic-chemistry.org The synthesis of mono and bis 1-aryl-1H-tetrazole-5-carboxylic acids has been successfully achieved by the hydrolysis of ethyloxo(1-aryl-1H-tetrazol-5-yl) acetate (B1210297) esters. lookchem.com This suggests that the nature of the ester group is critical for a successful hydrolysis to the final carboxylic acid product. In some cases, base-mediated dehydrohalogenation of hydrazonyl bromides can be used to generate active esters in situ, which can then be used in further reactions. acs.org

Cyclopropanation Strategies for Aminocyclopropyl-Heptanoic Acid Derivatives

The synthesis of aminocyclopropyl-heptanoic acid derivatives can be achieved through methods that construct the cyclopropane (B1198618) ring as a key step. ingentaconnect.com These strategies often involve the transformation of a precursor molecule that already contains the heptanoic acid chain or a derivative thereof.

A specific and effective method for creating these structures is the titanium-mediated reductive cyclopropanation of corresponding amides. researchgate.netresearchgate.net This reaction allows for the synthesis of previously inaccessible aminocyclopropane derivatives. researchgate.net The process involves treating an N,N-dialkylcarboxamide with an alkylmagnesium bromide in the presence of a stoichiometric amount of titanium tetra(2-propanolate), which results in the formation of dialkylcyclopropylamines in moderate to good yields. researchgate.net This methodology has been successfully applied to produce new (1-aminocyclopropyl)-pentanoic and -heptanoic acid derivatives. researchgate.netbenthamdirect.com The reaction is a key step in the synthesis of compounds like 7-(1-aminocyclopropyl)-heptanoic acid derivatives. ingentaconnect.com

Carboxylation of Bis(pyrazol-1-yl)alkanes to Dicarboxylic Derivatives

A direct method to introduce carboxylic acid groups into bis(pyrazol-1-yl)alkanes is through carboxylation. nih.govnih.gov One approach utilizes oxalyl chloride as both a reagent and a solvent. nih.gov This reaction leads to the formation of 4,4′-dicarboxylic derivatives, particularly when the substrate has electron-donating methyl groups and a short linker of one to three methylene groups between the pyrazole (B372694) rings. nih.govresearchgate.net The yield of the dicarboxylic acid product tends to decrease with longer linkers, which is attributed to the instability of the intermediate acid chlorides. dntb.gov.ua For substrates without electron-donating groups or with longer linkers, this method can be less effective, sometimes yielding only monocarboxylic products. nih.govresearchgate.net

An alternative strategy involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167). nih.govdntb.gov.ua This method is more versatile and is suitable for preparing bis(4-carboxypyrazol-1-yl)alkanes with both short and long linkers, regardless of other substituents on the pyrazole rings. dntb.gov.uaresearchgate.net The resulting dicarboxylic acids are of interest as building blocks for creating metal-organic frameworks. nih.gov

Table 2: Summary of Carboxylation Methods for Bis(pyrazol-1-yl)alkanes

| Method | Reagents | Substrate Suitability | Outcome |

| Oxalyl Chloride Carboxylation | Oxalyl chloride | Best for substrates with electron-donating groups and short linkers (1-3 methylene units). nih.govdntb.gov.ua | Forms 4,4′-dicarboxylic derivatives; lower yields with longer linkers. nih.gov |

| Alkylation of Pyrazolecarboxylates | Ethyl 4-pyrazolecarboxylates, dibromoalkanes, KOH/DMSO | Suitable for a wide range of substrates, including those with long linkers. nih.govdntb.gov.ua | Produces bis(4-carboxypyrazol-1-yl)alkanes. dntb.gov.ua |

Use of Oxalyl Chloride and Alkylation in Superbasic Media

The synthesis of dicarboxylic acids can be approached through methods involving carboxylation and alkylation. One such strategy has been explored for the creation of dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes, which serves as an analogous system. This involves the carboxylation of the substrate using oxalyl chloride. nih.govnih.gov In this reaction, oxalyl chloride is used to introduce carboxylic acid chloride groups onto a starting molecule, which are then hydrolyzed to form the corresponding carboxylic acids. nih.gov

This method has been found to be effective for preparing 4,4'-dicarboxylic derivatives from substrates that contain electron-donating groups and short methylene linkers (one to three carbon atoms). nih.govnih.gov However, the yield of the dicarboxylic product significantly decreases when longer linkers are used. nih.govnih.gov This is believed to be due to the instability of the intermediate acid chlorides that are formed during the reaction. nih.gov

An alternative and often more suitable approach for systems with longer linkers involves a different sequence. nih.gov This method utilizes the alkylation of carboxylated precursors in a superbasic medium. nih.govnih.govmdpi.com Specifically, ethyl 4-pyrazolecarboxylates can be reacted with dibromoalkanes in a superbasic medium composed of potassium hydroxide and dimethyl sulfoxide (KOH-DMSO). nih.govmdpi.com This reaction produces diethyl dicarboxylates, which are then hydrolyzed to yield the final dicarboxylic acids. mdpi.com This alkylation approach is effective for producing dicarboxylic acids with both short and long linkers, overcoming the limitations of the direct carboxylation method. nih.govnih.govmdpi.com

Formation of Fatty Acid-Based Cyclic Carbonates and Subsequent Polymerization

A significant route for creating novel polymers from renewable resources involves the transformation of fatty acids into cyclic carbonates, which then act as monomers for polymerization. scielo.org.bolibretexts.org This strategy is a key alternative to traditional polyurethane synthesis that uses isocyanates. scielo.org.bo The process typically begins with a fatty acid derivative, such as methyl 10-undecenoate, which can be sourced from castor oil. libretexts.orgresearchgate.net This precursor undergoes several chemical modifications to create a cyclic carbonate structure. researchgate.net

These fatty acid-based cyclic carbonates, particularly 6-membered rings, are valuable precursors for producing non-isocyanate poly(hydroxyurethane)s (PHUs). scielo.org.bolibretexts.org The polymerization is achieved by reacting the cyclic carbonates with amines. researchgate.net During this ring-opening reaction, a hydroxyurethane bond is formed. researchgate.net The reactivity of the cyclic carbonate is a critical factor; 6-membered rings have been shown to be significantly more reactive than the more commonly used 5-membered rings, allowing for polymerization under milder conditions, such as at room temperature. scielo.org.bolibretexts.org

Epoxidation and Carbonation : Often, the double bonds within the fatty acid chain are first epoxidized. This is followed by a carbonation step, where carbon dioxide is fixed into the molecule to form the cyclic carbonate ring. researchgate.netuodiyala.edu.iq

Polymerization : The synthesized cyclic carbonate monomers are then reacted with diamines in a polyaddition reaction to form the final polymer. researchgate.net

Synthesis of Bis 6-Membered Cyclic Carbonates

For creating cross-linked or higher molecular weight polymers, bis(cyclic carbonate)s, which contain two cyclic carbonate groups on a single molecule, are synthesized. scielo.org.bo The synthesis of bis 6-membered cyclic carbonates from fatty acid derivatives has been successfully demonstrated. libretexts.orgresearchgate.net

A common starting material is methyl undecenoate. researchgate.net The process involves creating a monofunctional 6-membered cyclic carbonate intermediate, which is then coupled to create the final bis-carbonate structure. scielo.org.bo Coupling can be achieved through reactions like metathesis or thiol-ene additions, resulting in bis 6-membered cyclic carbonates with different linker structures. scielo.org.bo These bis-carbonates are then reacted with diamines, such as dodecane-1,12-diamine, to produce poly(hydroxyurethane)s. scielo.org.bo

Kinetic studies have highlighted the superior reactivity of these 6-membered cyclic carbonates compared to their 5-membered counterparts, with reports of being up to 30 times more reactive. scielo.org.bolibretexts.org This enhanced reactivity allows for polymerization to occur at lower temperatures (room temperature to 50°C) and under milder solvent conditions. scielo.org.bo However, side reactions, such as the reaction of the carbonate with the hydroxyl groups on the newly formed polymer chains, can sometimes lead to the formation of chemical gels. scielo.org.bolibretexts.org

| Precursor/Intermediate | Description | Product |

| Methyl 10-undecenoate | A fatty acid derivative from castor oil used as the initial starting material. libretexts.orgresearchgate.net | Monofunctional 6-membered cyclic carbonate |

| Monofunctional 6-membered cyclic carbonate | An intermediate compound containing a single cyclic carbonate ring. scielo.org.bo | Bis 6-membered cyclic carbonates |

| Bis 6-membered cyclic carbonates | The final monomer containing two cyclic carbonate rings, ready for polymerization. scielo.org.bo | Poly(hydroxyurethane)s (PHUs) |

Biosynthetic Pathways and Metabolic Engineering for Dicarboxylic Acid Production

Biotechnological methods using engineered microorganisms offer a sustainable alternative to petrochemical processes for producing dicarboxylic acids from renewable feedstocks. redalyc.org

Microbial Production of Long-Chain α,ω-Dicarboxylic Acids from Renewable Feedstocks

Engineered microorganisms are being developed as cellular factories for the production of long-chain α,ω-dicarboxylic acids (LDCAs) from renewable resources like plant oils and sugars. redalyc.orgrutgers.edu Oleaginous yeasts such as Yarrowia lipolytica and Candida tropicalis, as well as the bacterium Escherichia coli, have been the focus of metabolic engineering for this purpose. These microbes are modified to express specific metabolic pathways that can convert fatty acids or glucose into valuable LDCAs.

Yarrowia lipolytica is a particularly promising host because it naturally accumulates lipids and possesses the ω-oxidation pathway necessary for dicarboxylic acid synthesis. redalyc.org By engineering these yeasts, researchers have achieved significant production titers. For instance, an engineered Y. lipolytica strain produced 3.49 g/L of LDCAs in a 1-L bioreactor using glycerol (B35011) as the carbon source.

Similarly, E. coli has been engineered to produce LDCAs from fatty acids and plant oil hydrolysates. rutgers.edu In one study, an engineered E. coli strain produced up to 410 mg/L of C14 dicarboxylic acid from fatty acids after process optimization. rutgers.edu These biosynthetic systems provide a cost-effective and environmentally friendly route to high-value chemicals from renewable raw materials. rutgers.edu

| Engineered Organism | Feedstock | Product (Chain Length) | Titer |

| Escherichia coli | Fatty Acid (C14) | C14 DCA | 410 mg/L rutgers.edu |

| Escherichia coli | Fatty Acid (C12) | C12 DCA | 159 mg/L rutgers.edu |

| Yarrowia lipolytica | Glycerol | LCDA (C16, C18) | 3.49 g/L |

Role of Cytochrome P450 Monooxygenases in ω-Hydroxylation

Different families of CYP enzymes exhibit varying substrate specificities. For example, members of the CYP4 family in mammals show preferences for short-, medium-, or long-chain fatty acids. In yeasts like Candida tropicalis, enzymes from the CYP52 family are strongly induced in the presence of fatty acids and are responsible for ω-hydroxylation. Studies have shown that different CYP enzymes within the same organism can have preferential activity towards fatty acids of different chain lengths and saturation levels. For instance, CYP52A13 from C. tropicalis preferentially oxidizes unsaturated acids like oleic acid, while CYP52A17 is more effective with shorter, saturated fatty acids.

The efficiency of the entire biosynthetic pathway hinges on the high catalytic activity and terminal oxidation selectivity of the chosen P450 monooxygenase. Therefore, a significant part of engineering microbial cell factories involves selecting or engineering the most suitable P450 enzyme and its redox partner, cytochrome P450 reductase (CPR), to maximize the production of the target dicarboxylic acid.

Chemical Transformations and Reaction Mechanisms of Bis Heptanoic Acid Analogues

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups in dicarboxylic acids can interact with each other or undergo reactions typical of monofunctional carboxylic acids. These transformations are fundamental in organic synthesis, providing routes to various cyclic and acyclic compounds.

Certain dicarboxylic acids can undergo intramolecular dehydration upon heating to yield cyclic anhydrides. youtube.comyoutube.com The feasibility of this reaction is largely dependent on the thermodynamic stability of the resulting ring structure. Dicarboxylic acids that can form stable five- or six-membered rings, such as succinic acid and glutaric acid, readily form cyclic anhydrides. youtube.comlibretexts.org For instance, heating succinic acid at high temperatures (e.g., 300°C) results in the loss of a water molecule and the formation of succinic anhydride (B1165640), a stable five-membered ring. youtube.com Similarly, glutaric acid can be converted to its corresponding six-membered cyclic anhydride with gentle heating. libretexts.org This process is a key synthetic route for preparing cyclic anhydrides, which are valuable reagents in organic synthesis. kit.edu

| Dicarboxylic Acid | Product | Ring Size | Conditions | Reference |

|---|---|---|---|---|

| Succinic Acid | Succinic Anhydride | 5-membered | Heating (300°C) | youtube.com |

| Glutaric Acid | Glutaric Anhydride | 6-membered | Gentle Heating | libretexts.org |

| Maleic Acid | Maleic Anhydride | 5-membered | Heating | youtube.com |

The formation of a cyclic anhydride from a dicarboxylic acid proceeds through an intramolecular nucleophilic acyl substitution mechanism. youtube.com The process is initiated by heat, which provides the energy needed for the reaction.

The mechanism involves the following steps:

Nucleophilic Attack: The hydroxyl oxygen of one carboxylic acid group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second carboxylic acid group within the same molecule. youtube.com

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred, typically to the hydroxyl group that will be eliminated.

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water as a leaving group. youtube.com

This intramolecular reaction is favored when it leads to the formation of thermodynamically stable five- or six-membered rings due to low ring strain. youtube.com

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO2). orgoreview.com For most carboxylic acids, this process requires high temperatures. However, certain types of dicarboxylic acids, particularly those with specific structural features, can undergo decarboxylation more readily.

Malonic acid and its derivatives, which are gem-dicarboxylic acids (both carboxyl groups on the same carbon), are notable for undergoing decarboxylation upon heating to yield a monocarboxylic acid. masterorganicchemistry.com This reaction is a key step in the malonic ester synthesis. masterorganicchemistry.com

The ease of decarboxylation is often dictated by the position of one carboxyl group relative to another carbonyl or carboxyl function.

Beta-Decarboxylation: This mechanism is characteristic of β-keto acids and dicarboxylic acids like malonic acid, where the two carboxyl groups are separated by one carbon atom (a β-relationship). masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state when heated. orgoreview.commasterorganicchemistry.com The mechanism involves a concerted movement of electrons: the hydroxyl hydrogen of one carboxyl group is transferred to the carbonyl oxygen of the other, while the C-C bond between the alpha and beta carbons breaks, releasing CO2 and forming an enol intermediate. youtube.commasterorganicchemistry.com This enol then tautomerizes to the more stable final carboxylic acid product. youtube.comyoutube.com This pathway is energetically favorable and allows decarboxylation to occur under relatively mild heating conditions. youtube.com

Alpha-Decarboxylation: This process is observed in compounds like oxalic acid, where two carboxyl groups are directly bonded (an α-relationship). Upon heating to around 150°C, oxalic acid decomposes into formic acid and carbon dioxide. youtube.com The mechanism for α-decarboxylation is distinct from the beta pathway and typically requires more stringent conditions.

Decarboxylation Processes of Dicarboxylic Acids

Nucleophilic Acyl Substitution Reactions of Dicarboxylic Acid Derivatives

Carboxylic acid derivatives, which can be synthesized from dicarboxylic acids, are central to organic synthesis. They undergo nucleophilic acyl substitution, where a nucleophile replaces the leaving group attached to the acyl carbon. khanacademy.orgvanderbilt.edu The reactivity of these derivatives towards nucleophilic attack varies significantly. Acid chlorides are the most reactive, followed by acid anhydrides, esters, and finally amides, which are the least reactive. vanderbilt.edupressbooks.publibretexts.org This reactivity hierarchy is governed by the leaving group's ability; weaker bases are better leaving groups. pressbooks.publibretexts.org Consequently, a more reactive derivative can be converted into a less reactive one. pressbooks.pub

| Derivative Type | Structure (Acyl Group R-C=O) | Leaving Group | Reactivity | Reference |

|---|---|---|---|---|

| Acid Chloride | R-CO-Cl | Cl⁻ | Highest | vanderbilt.edupressbooks.pub |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High | vanderbilt.edupressbooks.pub |

| Ester | R-CO-OR' | R'O⁻ | Moderate | vanderbilt.edupressbooks.pub |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Lowest | vanderbilt.edupressbooks.pub |

Dicarboxylic acids can be converted into diamides and diesters through their more reactive derivatives, such as acid chlorides or anhydrides.

Conversion to Esters (Esterification): Dicarboxylic acids can be converted to their corresponding diesters by reacting them with an alcohol. More commonly, the dicarboxylic acid is first converted to a more reactive derivative. For example, an acid anhydride can react with an alcohol to form an ester and a carboxylic acid. libretexts.org This reaction follows the general mechanism of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. vanderbilt.edu Acid chlorides are also highly effective for ester synthesis, reacting with alcohols, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Conversion to Amides: The formation of amides from dicarboxylic acids typically proceeds by reaction with ammonia (B1221849) or a primary or secondary amine. vanderbilt.edu To facilitate the reaction, the dicarboxylic acid is usually converted to a di-acid chloride or a cyclic anhydride first. These reactive intermediates readily react with two equivalents of an amine to produce the corresponding diamide (B1670390). libretexts.orguomustansiriyah.edu.iq The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid derivative, followed by the expulsion of the leaving group (e.g., chloride or carboxylate). vanderbilt.edu

Hydrolysis of Carboxylic Acid Derivatives (Acidic and Basic Conditions)

Carboxylic acid derivatives, including esters and amides, can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. pressbooks.pub The reactivity of these derivatives towards hydrolysis generally decreases in the order of acyl halides, anhydrides, esters, and amides. pressbooks.pub While acyl halides and anhydrides hydrolyze readily in water, esters and amides require a catalyst (acid or base) and often heat. pressbooks.pubjove.com

Acid-Catalyzed Hydrolysis:

Base-Promoted Hydrolysis (Saponification):

In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comnerdfighteria.info The carbonyl group reforms with the expulsion of the leaving group (alkoxide or amide ion). libretexts.org The alkoxide or amide ion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required. jove.com

| Condition | Catalyst | Key Steps | Final Product (before workup) |

| Acidic | H+ (e.g., H3O+) | Protonation, Nucleophilic attack by H2O, Proton transfer, Elimination | Carboxylic Acid |

| Basic | OH- | Nucleophilic attack by OH-, Elimination, Deprotonation | Carboxylate Salt |

This table outlines the key differences between acid- and base-catalyzed hydrolysis of carboxylic acid derivatives.

Free Radical and Oxidation Pathways

Nitration of Unsaturated Fatty Acids, Including Bis-Allylic Systems

The nitration of unsaturated fatty acids, particularly those with bis-allylic hydrogens, is a significant process that can occur through free radical mechanisms. nih.gov These reactions lead to the formation of nitrated fatty acids (NO2-FA), which are electrophilic species that can participate in cell signaling. nih.gov The presence of a bis-allylic system, where two double bonds are separated by a methylene (B1212753) group, makes the hydrogens on that central carbon particularly susceptible to abstraction. nih.govmdpi.com

The reaction can be initiated by various radical species, including nitrogen dioxide (•NO2). nih.govnih.gov The nitration can also be facilitated by acidified nitrite (B80452) (HNO2), which can generate nitrating species, especially in low pH environments. pnas.org

Two primary mechanisms have been proposed for the nitration of polyunsaturated fatty acids:

Hydrogen Abstraction: This pathway begins with the abstraction of a hydrogen atom from a bis-allylic carbon by a radical (such as •NO2). nih.govnih.gov This creates a resonance-stabilized pentadienyl radical. nih.gov This delocalized radical can then react with •NO2 to form a nitrated fatty acid. nih.govsfrbm.org This initial hydrogen abstraction is a common step in lipid oxidation, also leading to other products like hydroperoxides. nih.gov

Direct Addition: In this mechanism, •NO2 directly adds to one of the double bonds of the unsaturated fatty acid. nih.govsfrbm.org This forms a carbon-centered radical intermediate. nih.govmdpi.com This radical can then undergo further reactions, such as reacting with another •NO2 molecule to form an unstable dinitro compound that subsequently eliminates nitrous acid (HNO2) to yield the nitroalkene. nih.govmdpi.com Alternatively, the radical intermediate can lose a hydrogen atom through abstraction by another radical to form the final nitrated product. nih.gov

Non-Enzymatic Lipid Oxidation Products Formation

Non-enzymatic lipid oxidation is a process initiated by reactive oxygen species (ROS) that leads to a diverse array of oxidized lipid products. nih.gov This process is not controlled by enzymes and is driven by chemical reaction mechanisms. nih.gov The initial step often involves the abstraction of allylic or bis-allylic hydrogens from unsaturated fatty acids by inorganic free radicals. nih.gov

Functional Group Manipulations on the Heptanoic Acid Backbone

Functional group manipulations on the heptanoic acid backbone of bis(heptanoic acid) analogues are essential for creating diverse chemical structures with tailored properties. These transformations, which include alkylation and acylation, allow for the introduction of new carbon-carbon bonds and functional groups, expanding the synthetic utility of these dicarboxylic acids.

Alkylation and acylation reactions are fundamental tools for the modification of bis(heptanoic acid) analogues. These reactions can be targeted at the carboxylic acid groups or other positions along the aliphatic chain, depending on the specific analogue and reaction conditions employed.

Alkylation Reactions:

Alkylation of dicarboxylic acids like bis(heptanoic acid) analogues can be challenging due to the two reactive sites. However, selective mono- or di-alkylation can be achieved under controlled conditions. One common strategy involves the conversion of the carboxylic acids to their corresponding carboxylates, which can then be alkylated via an SN2 reaction with an alkyl halide. jk-sci.comorganic-chemistry.org For instance, the reaction of a dicarboxylic acid with a base such as sodium hydride, followed by the addition of an alkyl halide like methyl iodide, can yield the corresponding ester. jk-sci.com

Another approach to introducing alkyl groups is through the alkylation of related precursors. For example, the Dieckmann condensation protocol can be used to prepare substituted cyclic β-keto esters, which involves an intramolecular alkylation step. orgsyn.org Furthermore, the alkylation of aromatic compounds with olefins or alkyl halides can produce long-chain alkyl dicarboxylic acids, as demonstrated in the synthesis of alkyl phthalic acids. researchgate.net

Acylation Reactions:

Acylation reactions, particularly Friedel-Crafts acylation, are a powerful method for forming new carbon-carbon bonds by introducing an acyl group to an aromatic ring. Carboxylic acids and their derivatives, including dicarboxylic acids, can serve as acylating agents in the presence of a catalyst. beilstein-journals.orgmagtech.com.cn While traditionally carried out with acyl chlorides or anhydrides, methods using carboxylic acids directly have been developed to offer a more environmentally benign alternative. organic-chemistry.orgtandfonline.comacs.org

The direct acylation of aromatic compounds with carboxylic acids can be promoted by various catalytic systems, such as P₂O₅/Al₂O₃, trifluoromethanesulfonic acid (TfOH), or a combination of cyanuric chloride and AlCl₃. organic-chemistry.orgtandfonline.commdpi.com These reactions can be performed both inter- and intramolecularly, providing access to a wide range of ketone-containing structures. organic-chemistry.org For example, the reaction of an aromatic compound with a dicarboxylic acid anhydride can lead to the formation of a keto-acid, which can be a key intermediate in the synthesis of more complex molecules.

The table below summarizes representative alkylation and acylation reactions applicable to bis(heptanoic acid) analogues.

Interactive Data Table: Alkylation and Acylation Reactions of Carboxylic Acid Analogues

| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |

| Alkylation | Carboxylic Acid | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH, NaH) | Ester | jk-sci.com |

| Alkylation | ortho-Xylene | Olefin | Sulfuric Acid | Alkyl Phthalic Acid | researchgate.net |

| Intramolecular Alkylation | Diallyl Pimelate | Sodium Hydride | THF | Cyclized β-keto ester | orgsyn.org |

| Friedel-Crafts Acylation | Aromatic Compound | Carboxylic Acid | P₂O₅/Al₂O₃, Reflux | Aromatic Ketone | tandfonline.com |

| Friedel-Crafts Acylation | Aromatic Compound | Carboxylic Acid | Cyanuric Chloride, Pyridine, AlCl₃, RT | Aromatic Ketone | organic-chemistry.org |

| Friedel-Crafts Acylation | Aromatic Compound | Carboxylic Acid | Trifluoromethanesulfonic Acid (TfOH) | Aromatic Ketone | mdpi.com |

| Biocatalyzed Acylation | Alcohol/Amine | Dicarboxylic Acid Ester | Lipase (B570770) | Polyester (B1180765)/Polyamide | beilstein-journals.org |

In the synthesis of complex molecules derived from bis(heptanoic acid) analogues, the use of protecting groups is often indispensable. Protecting groups temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. uchicago.eduwikipedia.org

Protecting Carboxylic Acids:

Carboxylic acids are commonly protected as esters. wikipedia.orglibretexts.org The choice of the ester depends on the desired stability and the conditions available for deprotection.

Methyl and Ethyl Esters: These are simple protecting groups that can be removed by acid or base-catalyzed hydrolysis. wikipedia.orgacs.org

Benzyl (B1604629) (Bn) Esters: Benzyl esters are stable to a wide range of conditions but can be selectively removed by hydrogenolysis, which is a mild deprotection method. wikipedia.orglibretexts.org

tert-Butyl (tBu) Esters: These are stable to basic conditions but are readily cleaved by acid treatment. wikipedia.orglibretexts.org

Silyl (B83357) Esters: Silyl esters, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, offer another level of protection. Their stability is dependent on the steric bulk of the silyl group. uchicago.edunih.gov They are typically removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Orthogonal Protection Strategies:

For analogues of bis(heptanoic acid) that contain multiple functional groups (e.g., hydroxyls, amines), an orthogonal protection strategy is often necessary. uchicago.eduwikipedia.org This approach allows for the selective deprotection of one functional group while others remain protected. For example, a molecule could have its carboxylic acid groups protected as benzyl esters, its amine groups as fluorenylmethyloxycarbonyl (Fmoc) carbamates, and its hydroxyl groups as tert-butyl ethers. The Fmoc group can be removed with a base (e.g., piperidine), the tert-butyl ether with an acid (e.g., trifluoroacetic acid), and the benzyl esters by hydrogenolysis, all without affecting the other protecting groups. wikipedia.org

The following table provides an overview of common protecting groups for carboxylic acids and other relevant functionalities, along with their installation and deprotection methods.

Interactive Data Table: Protecting Group Strategies

| Functional Group | Protecting Group | Installation Reagent(s) | Deprotection Condition(s) | Ref. |

| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst | Acid or Base Hydrolysis | wikipedia.orgacs.org |

| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl Alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C) | wikipedia.orglibretexts.org |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Isobutylene, Acid Catalyst | Acid (e.g., TFA) | wikipedia.orglibretexts.org |

| Carboxylic Acid | Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) | uchicago.edunih.gov |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Hydrogenolysis, Strong Acid | weebly.com |

| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | organic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | weebly.com |

| Hydroxyl | Benzyl (Bn) Ether | Benzyl Bromide, Base | Hydrogenolysis | libretexts.org |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Acid, Fluoride Ion | libretexts.org |

Structural Diversification: Synthesis and Characterization of Bis Heptanoic Acid Derivatives

Amide and Ester Derivatives of Bis(heptanoic acid) and Related Fatty Acids

The conversion of the carboxylic acid groups of bis(heptanoic acid) into amide and ester functionalities is a primary strategy for its derivatization. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

The industrial preparation of fatty acid amides often involves reacting a more reactive derivative of the fatty acid, such as an acid anhydride (B1165640), acid chloride, or ester, with an amine. google.com Alternatively, in situ activation of the carboxylic acid can be achieved using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC). google.comstackexchange.com A more recent approach involves the microwave-supported conversion of carboxylic acids and amines. google.com For dicarboxylic acids, this process can lead to the formation of diamides.

A novel and sustainable method for the direct synthesis of diamides from dicarboxylic acids utilizes niobium pentoxide (Nb₂O₅) as a reusable, water- and base-tolerant heterogeneous Lewis acid catalyst. nih.gov This method involves the condensation reaction of a dicarboxylic acid with an amine in a 1:2 ratio in a high-boiling solvent like o-xylene (B151617) at elevated temperatures. nih.gov For example, the reaction of succinic acid with n-octylamine using calcined Nb₂O₅ at 135 °C for 30 hours yielded the corresponding diamide (B1670390) in 95% yield. nih.gov This catalytic system has been tested with various dicarboxylic acids and amines, demonstrating its broad applicability. nih.gov

| Dicarboxylic Acid | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Succinic Acid | n-Octylamine | Nb₂O₅ | 135 | 30 | 95 | nih.gov |

| Adipic Acid | n-Octylamine | Nb₂O₅ | 135 | 30 | 92 | nih.gov |

| Phthalic Acid | n-Octylamine | Nb₂O₅ | 135 | 30 | 90 | nih.gov |

This table presents data on the synthesis of diamides from various dicarboxylic acids using a Nb₂O₅ catalyst.

Similarly, the synthesis of diesters can be achieved through the esterification of dicarboxylic acids with alcohols. This can be accomplished by reacting the diacid with an excess of the alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.net Another approach involves the synthesis of photocurable polymers from polyesters of glycerol (B35011) and aliphatic dicarboxylic acids. nih.gov In this method, glycerol is polycondensed with a dicarboxylic acid, and the resulting polyester (B1180765) is then functionalized with acryloyl chloride to introduce photoreactive double bonds. nih.gov

The synthesis of fatty acid amides from polycarboxylic acids generally requires the activation of the carboxylic acid groups to facilitate reaction with an amine. stackexchange.com A common laboratory method is the conversion of the carboxylic acid to an acyl chloride, which is a more reactive species. stackexchange.comnih.gov This can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). stackexchange.com The resulting acyl chloride is then reacted with an amine to form the amide. For instance, refluxing one mole of a fatty acid with 1.5 moles of thionyl chloride, followed by removal of excess SOCl₂ and purification, yields the fatty acid chloride. stackexchange.com This can then be reacted with an amine in what is known as the Schotten-Baumann reaction to form the amide. stackexchange.com

For polycarboxylic acids, this reaction can be controlled to produce mono-amides, di-amides, or polyamides depending on the stoichiometry of the reactants. The use of coupling agents provides a one-pot alternative to the formation of acyl chlorides. stackexchange.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be effective for the synthesis of amide derivatives, even with electron-deficient and unreactive amines.

Polymeric and Oligomeric Conjugates Incorporating Biscarboxylic Acid Units

The difunctional nature of biscarboxylic acids like bis(heptanoic acid) makes them ideal building blocks for the synthesis of polymers and oligomers. By incorporating these units into larger macromolecules, materials with specific thermal, mechanical, and chemical properties can be designed.

Biscarboxylic acids can be used to synthesize polyamide structures, which are analogous to polypeptides, by reacting them with diamines. researchgate.net The synthesis of polypeptides themselves is a well-established field, primarily involving methods like solid-phase polypeptide synthesis (SPPS) and the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). nih.gov While SPPS allows for precise control over the amino acid sequence, ROP is suitable for producing high molecular weight polypeptides. nih.gov

Aliphatic dicarboxylic acids can be incorporated into polypeptide-like structures. For example, the polycondensation of salts formed from dicarboxylic acids and diamines can produce polyamides, also known as nylons. researchgate.net The properties of these materials are influenced by the length of the aliphatic chains in both the dicarboxylic acid and the diamine monomers. researchgate.net Furthermore, unique diaryl hydroxyl dicarboxylic acids can be synthesized in a diastereospecific manner through a three-component reaction between an amino acid, an aromatic aldehyde, and a primary alcohol in an alkaline solution under microwave-assisted conditions. acs.org This demonstrates a method to create dicarboxylic acids that already contain amino acid-derived stereocenters.

Polyacrylates, particularly poly(acrylic acid) (PAA), offer a versatile backbone that can be functionalized with various molecules, including biscarboxylic acids. The carboxylic acid groups on the PAA backbone can be used as anchor points for modification. A common method for attaching molecules to PAA is through a condensation reaction using a coupling agent like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC). nih.gov

For example, hydrophobically functionalized PAA can be synthesized by reacting PAA with an alkyl amine in the presence of EDC. nih.govmdpi.com This general principle can be extended to attach a molecule containing a biscarboxylic acid moiety to the PAA backbone, potentially through a linker. The incorporation of dicarboxylic acids into acrylate (B77674) systems can also be achieved by first synthesizing a diacrylate ester-dicarboxylic acid monomer, which can then be polymerized or copolymerized. researchgate.net The presence of carboxylic acid groups in polyacrylate latices can also be utilized for cross-linking reactions, for instance, with adipic acid dihydrazide (ADH) in what is known as the keto-hydrazide reaction. researchgate.net

| Polymer Backbone | Functionalization Method | Attached Moiety | Reference |

| Poly(acrylic acid) | Condensation with EDC | Alkyl amines | nih.govmdpi.com |

| Polyester | Acryloylation | Acryloyl chloride | nih.gov |

This table provides examples of functionalization methods for polymeric backbones.

Renewable bis(pyrrolidone)-based dicarboxylic acids have been utilized in the synthesis of poly(ester-amide) based thermosets. In one study, N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C₈) was synthesized via a bulk aza-Michael addition of 1,8-diaminooctane (B148097) with two equivalents of itaconic acid, using water as a catalyst. nih.gov

These thermosets are prepared by mixing the BP-C₈ with a bis(2-oxazoline), such as 1,3-bis(4,5-dihydro-2-oxazolyl)benzene (B160607) (IAox), followed by thermal curing at 180 °C. nih.gov The curing process involves a thermal ring-opening addition reaction between the dicarboxylic acid and the bis(2-oxazoline) to form ester-amide linkages. google.com The resulting amide bonds can then react further with other 2-oxazoline moieties, leading to cross-linking. google.com The cross-link density, and thus the material properties, can be controlled by using an excess of the bis(2-oxazoline) monomer. nih.gov The resulting thermosets exhibit glass transition temperatures up to 100 °C and show a high affinity for moisture. nih.gov

Branched-Chain Fatty Acid Analogues Derived from Heptanoic Acid Systems

The introduction of alkyl branches into the carbon chain of fatty acids like heptanoic acid can significantly alter their physical properties. For example, branched-chain fatty acids generally have lower melting points than their linear counterparts. researchgate.net

A specific example of a branched-chain analogue of heptanoic acid is 3-methylheptanoic acid. One synthetic route to this compound involves the reaction of n-butylmagnesium bromide with sec-butyl crotonate, followed by saponification of the resulting ester. orgsyn.org The sec-butyl 3-methylheptanoate intermediate is formed in 68–78% yield and is then hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695) to give 3-methylheptanoic acid in 80–85% yield. orgsyn.org This method is noted for its general utility in preparing a variety of fatty acids from the addition products of Grignard reagents and α,β-unsaturated esters. orgsyn.org

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Yield (%) | Reference |

| n-Butylmagnesium bromide | sec-Butyl crotonate | sec-Butyl 3-methylheptanoate | 3-Methylheptanoic acid | 80-85 (hydrolysis step) | orgsyn.org |

This table outlines the synthesis of 3-methylheptanoic acid.

Industrially, branched-chain acids are manufactured through various processes. The oxo process involves the hydroformylation of branched-chain olefins followed by oxidation. researchgate.net Neo acids are prepared from specific olefins using carbon monoxide. researchgate.net 2-Ethylhexanoic acid, for instance, is produced via an aldol (B89426) condensation of butyraldehyde (B50154) followed by oxidation. researchgate.net

Heteroatom-Substituted Bis(heptanoic acid) Frameworks

The incorporation of heteroatoms like sulfur into fatty acid structures creates frameworks with novel chemical reactivity and potential applications.

The compound 5,7-Bis(sulfanyl)heptanoic acid is a derivative of heptanoic acid containing two thiol (-SH) groups. organic-chemistry.org While this specific molecule is documented, detailed protocols for its synthesis are not prevalent in the surveyed literature. organic-chemistry.org However, its synthesis can be approached through established methods for preparing aliphatic dithiol carboxylic acids, often by drawing parallels with the synthesis of lipoic acid and its analogues. scienceopen.comnih.govjcchems.comdigitellinc.comnih.govrsc.org

A general and plausible strategy involves a multi-step sequence starting from a suitable heptanoic acid precursor. One common method for introducing thiol groups is through the substitution of leaving groups, such as halides, with a source of sulfur. For example, a di-halogenated heptanoic acid derivative could be reacted with a reagent like sodium hydrosulfide (B80085) (NaSH) or thioacetic acid followed by hydrolysis to yield the dithiol.

Another powerful strategy is the reduction of a cyclic disulfide. This is the final step in many syntheses of α-lipoic acid, where the 1,2-dithiolane (B1197483) ring is reductively opened to yield the corresponding dithiol. digitellinc.com A similar approach for 5,7-Bis(sulfanyl)heptanoic acid would involve the synthesis of a precursor containing a cyclic disulfide across the C5 and C7 positions, followed by a reduction step using an agent like sodium borohydride (B1222165) to open the ring and generate the two sulfanyl (B85325) groups. rsc.org Radical ring-opening polymerization of cyclic disulfides is also a known method for generating polymers with multiple disulfide groups in the backbone, which can subsequently be reduced. digitellinc.com

Carbohydrate Derivatives of Heptanoic Acids

Attaching carbohydrate moieties to fatty acids like heptanoic acid produces amphiphilic molecules known as glycolipids or sugar esters. semanticscholar.org These compounds are of great interest as biodegradable and non-toxic surfactants with applications in the food, cosmetic, and pharmaceutical industries. semanticscholar.org Their synthesis can be achieved through both chemical and enzymatic methods.

Enzymatic synthesis is a particularly attractive "green" method that offers high selectivity and avoids the use of harsh reagents. semanticscholar.org Lipases are commonly used biocatalysts for the esterification or transesterification of a fatty acid (or its ester) with a carbohydrate. chemrxiv.org For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can catalyze the synthesis of sugar esters by reacting a sugar like glucose with a fatty acid. semanticscholar.org The reaction conditions, including temperature, solvent, and the molar ratio of substrates, are optimized to maximize conversion. semanticscholar.orgchemrxiv.org

Chemical methods are also widely used. A straightforward approach is the alkali-catalyzed, solvent-free transesterification of a sugar with a fatty acid methyl ester (e.g., methyl heptanoate). nih.gov This method can achieve high yields by optimizing parameters such as temperature and the choice of catalyst (e.g., K₂CO₃). nih.gov

More advanced techniques for creating carbon-carbon bonds between sugars and other molecules have also been developed. For instance, a palladium-catalyzed C-H glycosylation method allows for the direct attachment of glycals to native carboxylic acids without the need for pre-functionalization or directing groups. This powerful technique could be applied to heptanoic acid to create novel C-glycoside derivatives.

| Synthesis Method | Description | Key Features |

| Enzymatic Esterification | Lipase-catalyzed reaction between a carbohydrate and a fatty acid. | Green chemistry, high selectivity, mild conditions. semanticscholar.orgchemrxiv.org |

| Chemical Transesterification | Base-catalyzed reaction of a sugar with a fatty acid methyl ester. | Often solvent-free, high yields, simple procedure. nih.gov |

| C-H Glycosylation | Pd-catalyzed direct coupling of a glycal to the C-H bond of a carboxylic acid. | Forms stable C-C bonds, useful for late-stage diversification. |

This table summarizes common synthetic strategies for producing carbohydrate derivatives of fatty acids.

Advanced Analytical Methodologies for Bis Heptanoic Acid and Its Derivatives

Chromatographic Separation Techniques for Organic Acids

Chromatography is a fundamental technique for separating components of a mixture. For organic acids like bis(heptanoic acid), several chromatographic methods are particularly effective, each leveraging different chemical and physical properties for separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids. aocs.org It operates at ambient temperatures, which minimizes the risk of degradation for sensitive compounds. aocs.org While gas chromatography is often used for fatty acid analysis, HPLC is vital for applications like separating geometrical isomers. hplc.eu

For organic acids such as heptanoic acid, reverse-phase (RP) HPLC is a common approach. sielc.com A typical RP-HPLC method might use a C18 column, which separates compounds based on their hydrophobicity. hplc.eu The mobile phase often consists of a mixture of acetonitrile and water with an acidifier like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.com This technique is scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 1: Typical HPLC Parameters for Organic Acid Separation

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detection | UV-VIS, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) aocs.orghplc.eusielc.com |

| Application | Analysis of purity, isolation of impurities, pharmacokinetic studies sielc.com |

Gas Chromatography (GC) is a powerful technique for analyzing individual short-chain carboxylic acids due to its simplicity, sensitivity, and selectivity. lmaleidykla.lt However, the direct GC determination of polar compounds like carboxylic acids can be challenging. lmaleidykla.lt To overcome this, a derivatization step is typically employed to convert the acids into less polar, more volatile compounds suitable for GC analysis. lmaleidykla.lt

Silylation is a common derivatization process where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group. lmaleidykla.lt Reagents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.ltlmaleidykla.lt The derivatized analytes can then be effectively separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both quantification and structural information. analytice.com

Ion Chromatography (IC) is a technique designed to separate and quantify charged molecules (ions) from a sample solution. fai.usdiduco.com For most carboxylic acids, which ionize sufficiently, IC with suppressed conductivity detection is a preferred method. thermofisher.com This approach allows for the separation of a wide variety of organic acids from inorganic anions with high sensitivity, while minimizing interferences from other components like sugars. thermofisher.com

Ion Exclusion Chromatography (IEC) is a specific mode of HPLC that separates analytes based on the principle of ion exclusion. oup.com In IEC, the separation of short-chain aliphatic acids is commonly performed on strong cation exchange columns. oup.com These columns create a "Donnan membrane" that repels negatively charged analyte ions (like dissociated strong acids) while allowing neutral or weakly ionized species (like weak acids) to penetrate and interact with the resin. oup.comshimadzu.com Consequently, strong acids elute quickly, while weaker acids are retained longer, with retention strength primarily determined by the degree of dissociation of the acid. shimadzu.com This method is particularly useful for separating organic acids that are frequently used as counterions in pharmaceutical products. shimadzu.com

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in small-diameter capillaries. wikipedia.org This technique separates ions based on their electrophoretic mobility when an electric field is applied. libretexts.org The separation efficiency in CE is typically much higher than in other techniques like HPLC because there is no mass transfer between phases, and the flow profile is flat, which reduces band broadening. wikipedia.org

In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the differences in the charge-to-mass ratio of the analytes. libretexts.org CE has been successfully used for the separation of proteins and peptides using heptanesulfonic acid as an ion-pairing agent, demonstrating its applicability to charged analytes in complex mixtures. nih.gov The technique requires only a very small sample volume, making it attractive for analyzing precious or limited samples. colby.edu

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For bis(heptanoic acid), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For a compound like heptanoic acid, distinct signals are expected for the protons on the alpha-carbon (adjacent to the carboxyl group), the terminal methyl group, and the intervening methylene (B1212753) groups.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For heptanoic acid, one would expect to see separate resonances for the carbonyl carbon, the alpha-carbon, the terminal methyl carbon, and the different methylene carbons along the chain.

Below are representative NMR data for heptanoic acid, which serves as a fundamental component for understanding the spectra of its derivatives.

Table 2: ¹H NMR Spectral Data for Heptanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~2.35 | Triplet | -CH₂- (alpha to COOH) |

| ~1.63 | Multiplet | -CH₂- (beta to COOH) |

| ~1.30 | Multiplet | -(CH₂)₄- |

Note: Data are generalized from typical spectra and may vary based on solvent and instrument parameters.

Table 3: ¹³C NMR Spectral Data for Heptanoic Acid

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~180 | C=O (Carboxyl) |

| ~34 | -CH₂- (alpha to COOH) |

| ~31 | Methylene carbons |

| ~29 | Methylene carbons |

| ~25 | Methylene carbons |

| ~22 | Methylene carbon |

Note: Data are generalized from typical spectra and may vary based on solvent and instrument parameters. chemicalbook.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry serves as a powerful analytical tool for the molecular weight determination and structural elucidation of Bis(heptanoic acid) and its derivatives. This technique measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and insights into molecular structure through fragmentation patterns. Tandem mass spectrometry (MS/MS) further enhances this capability by isolating ions of a specific m/z, subjecting them to fragmentation, and analyzing the resulting fragment ions. This multi-stage analysis is invaluable for confirming the identity of compounds and for sequencing and characterizing complex molecular structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like dicarboxylic acids without causing significant fragmentation. nih.gov In ESI-MS, the analyte solution is passed through a highly charged capillary, creating an aerosol of charged droplets. youtube.com A drying gas causes the solvent to evaporate from these droplets, increasing the charge density until ions are expelled from the droplet surface and directed into the mass analyzer. youtube.com

For Bis(heptanoic acid), analysis is typically performed in the negative ion mode. The two carboxylic acid groups are readily deprotonated, forming negatively charged carboxylate ions. This process can result in the formation of singly charged [M-H]⁻ or doubly charged [M-2H]²⁻ ions, where M represents the neutral molecule. The formation of multiply charged ions is a key advantage of ESI, as it brings larger molecules into the m/z range of common mass analyzers. nih.gov The choice of solvent and pH can be optimized to favor the formation of a specific ion, thereby enhancing the sensitivity of the analysis. ESI can be coupled with high-performance liquid chromatography (HPLC) for the analysis of Bis(heptanoic acid) in complex mixtures. nih.gov

Table 1: Expected ESI-MS Ions for Bis(heptanoic acid)

| Ion Species | Formation Mechanism | Expected m/z |

|---|---|---|

| [M-H]⁻ | Deprotonation of one carboxylic acid group | 259.15 |

| [M-2H]²⁻ | Deprotonation of both carboxylic acid groups | 129.07 |

| [M+Na-2H]⁻ | Adduct formation with sodium after deprotonation | 281.13 |

Radical-Directed Dissociation Mass Spectrometry for Branching Localization

Radical-Directed Dissociation (RDD) is an advanced tandem mass spectrometry technique used for detailed structural characterization, particularly for determining the location of modifications or branching points within a molecule. nih.gov The process involves creating a radical site on the molecule, which then directs fragmentation pathways upon collisional activation. nih.gov This results in specific bond cleavages that are often different from conventional collision-induced dissociation (CID), providing complementary and highly specific structural information. nih.gov

While direct applications on Bis(heptanoic acid) are not extensively documented, the principles of RDD can be applied to its branched derivatives. For instance, if Bis(heptanoic acid) is derivatized to introduce a specific functional group that can be readily converted into a radical (e.g., by photodissociation of a carbon-iodine bond), subsequent fragmentation can precisely pinpoint the location of alkyl branches on the carbon backbone. RDD typically generates a/x and c/z type fragment ions, in contrast to the b/y fragments common in peptide CID, offering a unique fragmentation pattern that is highly sensitive to the molecule's isomeric structure. nih.govnih.gov This capability is crucial for distinguishing between isomers that might otherwise be indistinguishable by conventional MS techniques.

Quadrupole and Ion Cyclotron Resonance Mass Spectrometry Applications

Both quadrupole and ion cyclotron resonance analyzers are fundamental components in modern mass spectrometers used for the analysis of compounds like Bis(heptanoic acid).

Quadrupole Mass Analyzers: These are compact, rapid-scanning instruments often used in routine analysis. A quadrupole ion trap (QIT) can store and analyze ions over a period, making it highly suitable for MS/MS experiments. In a QIT, ions are trapped in a radio frequency field, and by manipulating the voltages, ions of a specific m/z range can be selectively ejected and detected. This capability is essential for isolating a precursor ion of a Bis(heptanoic acid) derivative and generating a fragmentation spectrum to confirm its structure.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS offers the highest mass resolution and accuracy currently available. mdpi.comnationalmaglab.org In an FT-ICR instrument, ions are trapped within a strong magnetic field and excited into a circular orbit by a radio-frequency pulse. mdpi.com The frequency of this cyclotron motion is inversely proportional to the ion's m/z ratio. The detection of the image current produced by the orbiting ions, followed by a Fourier transform, yields a mass spectrum of exceptional detail. This ultra-high resolution allows for the unambiguous determination of elemental formulas from exact mass measurements, easily distinguishing between compounds with very similar nominal masses. nationalmaglab.org For Bis(heptanoic acid) analysis, FT-ICR-MS can provide unequivocal confirmation of its elemental composition and is particularly powerful when analyzing complex environmental or biological samples where numerous compounds may be present. nationalmaglab.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. The resulting spectrum is a unique molecular "fingerprint."

For Bis(heptanoic acid), the FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional groups. Key spectral features include:

O-H Stretch: A very broad and strong absorption band typically appears in the range of 3300-2500 cm⁻¹. This broadness is due to the strong hydrogen bonding between the carboxylic acid molecules.

C-H Stretch: Sharp peaks corresponding to the stretching vibrations of the C-H bonds in the alkyl chains are observed between 3000 and 2850 cm⁻¹.

C=O Stretch: A very strong and sharp absorption peak, characteristic of the carbonyl group in the carboxylic acid, is present around 1700-1725 cm⁻¹. The exact position can be influenced by dimerization through hydrogen bonding.

C-O Stretch and O-H Bend: A medium intensity C-O stretching vibration coupled with O-H in-plane bending vibrations can be found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Table 2: Characteristic FTIR Absorption Bands for Bis(heptanoic acid)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Very Strong, Sharp |

| O-H (Carboxylic Acid) | Bend (In-plane) | 1440 - 1395 | Medium |

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analysis of complex samples. For Bis(heptanoic acid), coupling gas or liquid chromatography with mass spectrometry allows for the separation of the analyte from a mixture followed by its positive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)